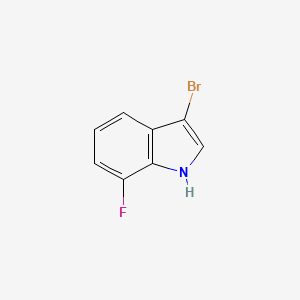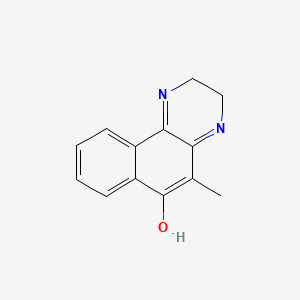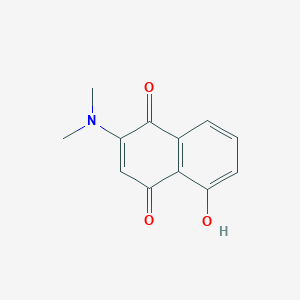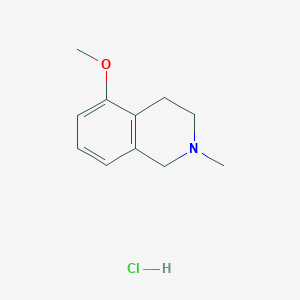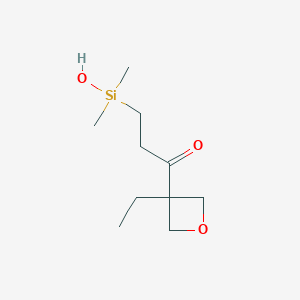![molecular formula C5H4BrN5 B15068273 7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine](/img/structure/B15068273.png)
7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 5th position of the triazolopyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 7-bromo-1H-pyridin-2-amine with sodium azide in the presence of a copper catalyst. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
7-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its bioactive effects. For example, it has been shown to inhibit kinases involved in cell signaling pathways, which can result in the suppression of cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Bromo-1H-[1,2,3]triazolo[4,5-b]pyridin-2-amine
- 5-Bromo-1H-[1,2,3]triazolo[4,5-b]pyridin-2-amine
- 6-Bromo-1H-[1,2,3]triazolo[4,5-b]pyridin-2-amine
Uniqueness
7-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom at the 7th position and amine group at the 5th position make it a versatile compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C5H4BrN5 |
|---|---|
Poids moléculaire |
214.02 g/mol |
Nom IUPAC |
7-bromo-2H-triazolo[4,5-b]pyridin-5-amine |
InChI |
InChI=1S/C5H4BrN5/c6-2-1-3(7)8-5-4(2)9-11-10-5/h1H,(H3,7,8,9,10,11) |
Clé InChI |
TTYRDDBVHFENMN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NNN=C2N=C1N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



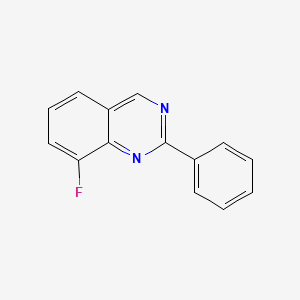
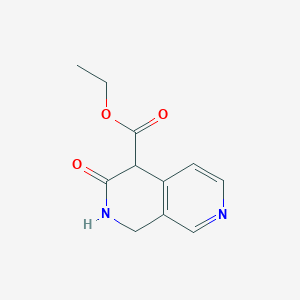
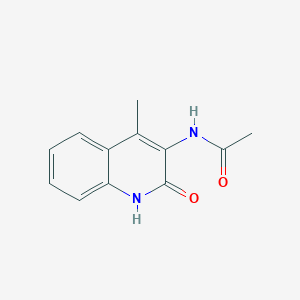

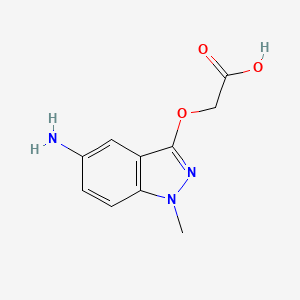
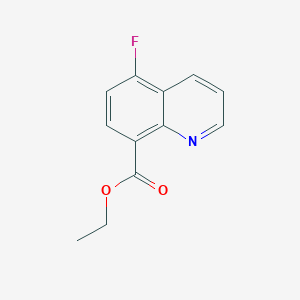
![6'-Fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15068217.png)

